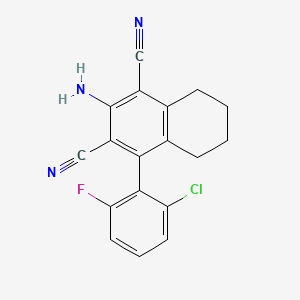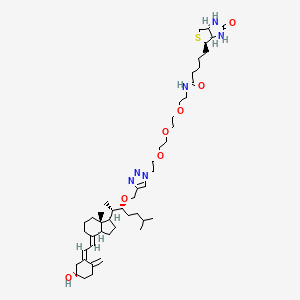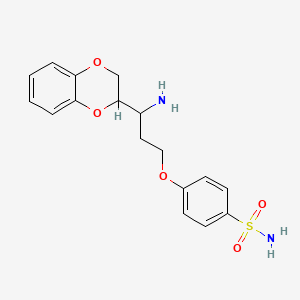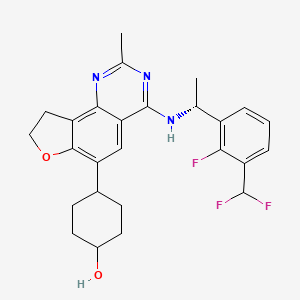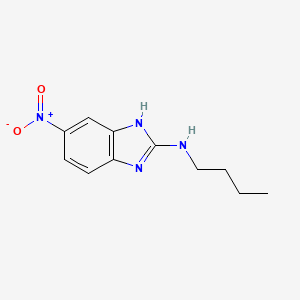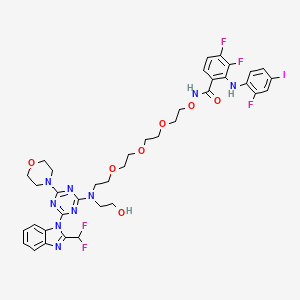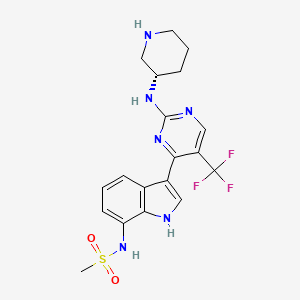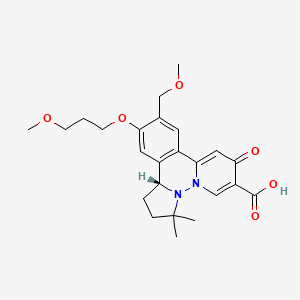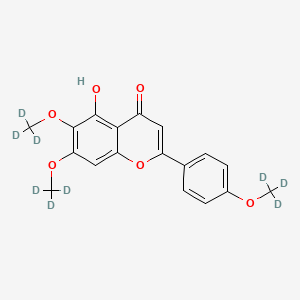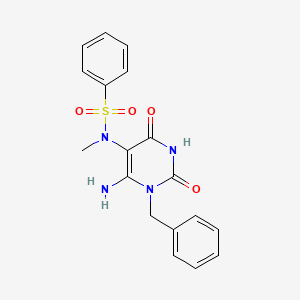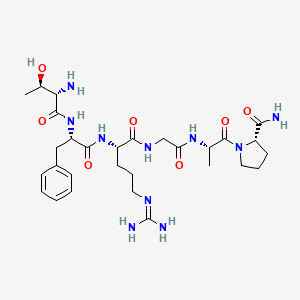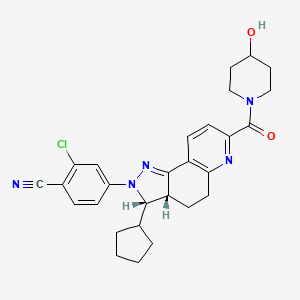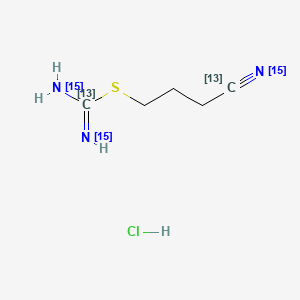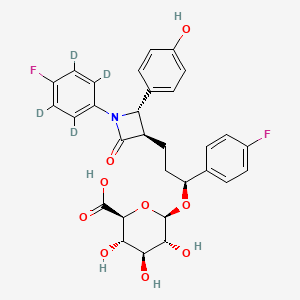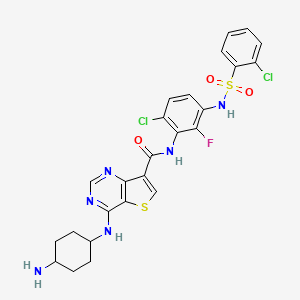
IRE1alpha kinase-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inositol-requiring enzyme 1 (IRE1) is a serine/threonine kinase and endoribonuclease that plays a crucial role in the unfolded protein response (UPR) signaling pathway. This pathway is activated under conditions of endoplasmic reticulum (ER) stress, which occurs when there is an accumulation of misfolded proteins within the ER lumen. IRE1 is known to induce both pro-survival and pro-apoptotic cellular responses, making it a significant player in various human pathologies, including cancer, neurodegeneration, inflammatory, and metabolic disorders .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of IRE1 involves recombinant DNA technology, where the gene encoding IRE1 is cloned into an expression vector and introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are then cultured under conditions that induce the expression of IRE1, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of IRE1 follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the expression of IRE1 is induced using specific inducers. The cells are then harvested, and IRE1 is purified using large-scale chromatography systems. The purity and activity of the produced IRE1 are verified using various biochemical assays .
化学反応の分析
Types of Reactions
IRE1 undergoes several types of reactions, primarily involving its kinase and endoribonuclease activities. The kinase domain of IRE1 undergoes autophosphorylation, which is essential for its activation. The endoribonuclease domain of IRE1 catalyzes the non-conventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of RNA .
Common Reagents and Conditions
Autophosphorylation: This reaction occurs in the presence of adenosine triphosphate (ATP) and requires the kinase domain of IRE1.
RNA Cleavage: The endoribonuclease activity of IRE1 requires specific RNA substrates, such as XBP1 mRNA, and occurs under conditions of ER stress
Major Products
Spliced XBP1 mRNA: This is the product of the non-conventional splicing reaction catalyzed by IRE1.
Degraded RNA Fragments: These are the products of the RIDD pathway, where IRE1 cleaves various RNA molecules
科学的研究の応用
IRE1 has numerous scientific research applications across various fields:
Chemistry: IRE1 is studied for its unique kinase and endoribonuclease activities, which provide insights into enzyme mechanisms and protein-RNA interactions.
Biology: IRE1 is a key player in the UPR pathway, making it a crucial target for studying cellular stress responses and protein homeostasis.
Medicine: IRE1 is implicated in various diseases, including cancer, neurodegeneration, and metabolic disorders. Modulating IRE1 activity is being explored as a therapeutic strategy for these conditions.
Industry: IRE1 is used in the development of drugs targeting the UPR pathway, and its modulators are being investigated for their potential therapeutic benefits .
作用機序
IRE1 is activated under conditions of ER stress through trans-autophosphorylation and oligomerization. This activation leads to a conformational change in the RNase domain, promoting two main signaling pathways:
Non-conventional Splicing of XBP1 mRNA: IRE1 cleaves XBP1 mRNA, resulting in the production of a potent transcription factor that upregulates genes involved in restoring ER homeostasis.
Regulated IRE1-Dependent Decay (RIDD) of RNA: IRE1 degrades various RNA molecules, reducing the load of misfolded proteins and alleviating ER stress .
類似化合物との比較
IRE1 is unique due to its dual kinase and endoribonuclease activities. Similar compounds include:
Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK): Another ER stress sensor that phosphorylates eukaryotic initiation factor 2 alpha (eIF2α) to reduce protein synthesis.
Activating Transcription Factor 6 (ATF6): A transcription factor that, upon activation, moves to the Golgi apparatus, where it is cleaved to release its active form, which then translocates to the nucleus to upregulate UPR target genes
IRE1’s ability to induce both pro-survival and pro-apoptotic responses, depending on the context, makes it a versatile and unique component of the UPR pathway .
特性
分子式 |
C25H23Cl2FN6O3S2 |
|---|---|
分子量 |
609.5 g/mol |
IUPAC名 |
4-[(4-aminocyclohexyl)amino]-N-[6-chloro-3-[(2-chlorophenyl)sulfonylamino]-2-fluorophenyl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C25H23Cl2FN6O3S2/c26-16-3-1-2-4-19(16)39(36,37)34-18-10-9-17(27)22(20(18)28)33-25(35)15-11-38-23-21(15)30-12-31-24(23)32-14-7-5-13(29)6-8-14/h1-4,9-14,34H,5-8,29H2,(H,33,35)(H,30,31,32) |
InChIキー |
DBPGUQYBXNJEQQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)NC2=NC=NC3=C2SC=C3C(=O)NC4=C(C=CC(=C4F)NS(=O)(=O)C5=CC=CC=C5Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


